2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Overview
Description
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is a complex organic compound that features a unique structure with two tetrahydropyrimidine rings connected by a propylsulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide typically involves the cyclization of unsaturated acyclic amides or ureas. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetrahydropyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the dihydrobromide salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various organic reactions.
2-Amino-1,4,5,6-tetrahydropyrimidine: Known for its chemical properties and applications in organic synthesis.
Uniqueness
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is unique due to its dual tetrahydropyrimidine structure connected by a propylsulfanyl bridge. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S2.2BrH/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11;;/h1-9H2,(H,12,13)(H,14,15);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKXKTZXWCHIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCCCSC2=NCCCN2.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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